1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone
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Overview
Description
1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone is a synthetic compound belonging to the family of chalcones. It has gained significant attention due to its potential therapeutic and industrial applications. The compound’s structure consists of a phenyl ring substituted with hydroxy and phenoxyethoxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone involves several steps. One common method includes the reaction of 2-hydroxyacetophenone with 2-phenoxyethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenoxyethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions
Scientific Research Applications
1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxy-6-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a phenoxyethoxy group.
2-Hydroxy-2-methyl-1-phenyl-1-propanone: Different substitution pattern but similar functional groups.
Phenyl 1-hydroxy-2-naphthoate: Contains a naphthalene ring instead of a phenyl ring
Properties
IUPAC Name |
1-[2-hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-12(17)16-14(18)8-5-9-15(16)20-11-10-19-13-6-3-2-4-7-13/h2-9,18H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMMSGMNUYIFQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCCOC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493726 |
Source
|
Record name | 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61270-14-2 |
Source
|
Record name | 1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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